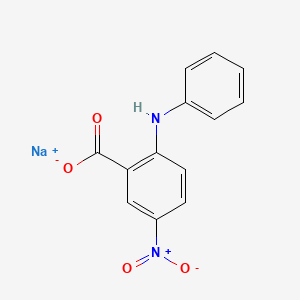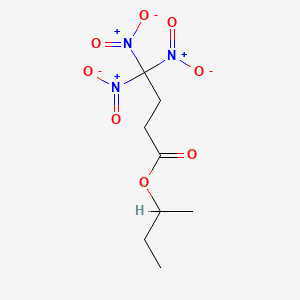
Sodium 2-(phenylamino)-5-nitro-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(phenylamino)-5-nitro-benzoate is an organic compound that features a benzoate core substituted with a phenylamino group and a nitro group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate typically involves the nitration of 2-(phenylamino)benzoic acid followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-(phenylamino)-5-nitro-benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Reduction: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 2-(phenylamino)-5-amino-benzoate.
Oxidation: Quinone derivatives.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
Sodium 2-(phenylamino)-5-nitro-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 2-(phenylamino)-5-nitro-benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Sodium 2-(phenylamino)-5-nitro-benzoate can be compared with other similar compounds, such as:
2-(phenylamino)-benzoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
2-(phenylamino)-5-chloro-benzoate: Contains a chlorine atom instead of a nitro group, leading to variations in reactivity and applications.
2-(phenylamino)-5-sulfonyl-benzoate: Features a sulfonyl group, which imparts different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which allows it to participate in a diverse array of chemical reactions and exhibit distinct biological activities.
Propriétés
Numéro CAS |
7066-51-5 |
|---|---|
Formule moléculaire |
C13H9N2NaO4 |
Poids moléculaire |
280.21 g/mol |
Nom IUPAC |
sodium;2-anilino-5-nitrobenzoate |
InChI |
InChI=1S/C13H10N2O4.Na/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9;/h1-8,14H,(H,16,17);/q;+1/p-1 |
Clé InChI |
LIECGDMOVFMLDS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)




![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)




![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
